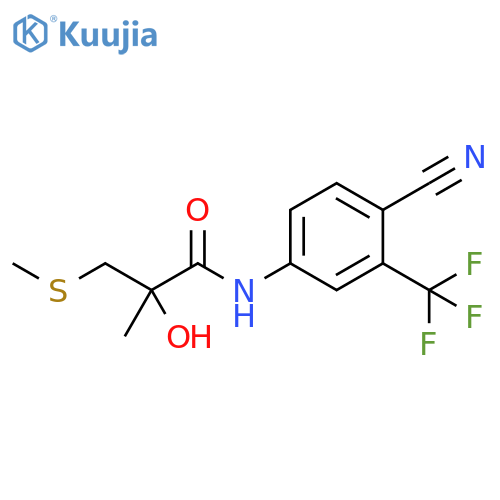Cas no 90356-10-8 (N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide)

90356-10-8 structure
商品名:N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide
CAS番号:90356-10-8
MF:C13H13F3N2O2S
メガワット:318.314732313156
CID:5733047
N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide 化学的及び物理的性質
名前と識別子
-
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide
- Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)-
- N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide
-
- インチ: 1S/C13H13F3N2O2S/c1-12(20,7-21-2)11(19)18-9-4-3-8(6-17)10(5-9)13(14,15)16/h3-5,20H,7H2,1-2H3,(H,18,19)
- InChIKey: GVPLVFFPRYVRJJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)(=O)C(O)(C)CSC
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- ゆうかいてん: 108.5-109.5 °C
- ふってん: 510.7±50.0 °C(Predicted)
- 酸性度係数(pKa): 12.31±0.29(Predicted)
N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C778040-100mg |
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide |
90356-10-8 | 100mg |
$ 1200.00 | 2023-09-08 | ||
| TRC | C778040-50mg |
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide |
90356-10-8 | 50mg |
$563.00 | 2023-05-18 | ||
| TRC | C778040-10mg |
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide |
90356-10-8 | 10mg |
$133.00 | 2023-05-18 |
N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
90356-10-8 (N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide) 関連製品
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
